

"1-Boc-6-cyanoindole" molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Boc-6-cyanoindole*

Cat. No.: *B1294043*

[Get Quote](#)

Technical Guide: 1-Boc-6-cyanoindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Boc-6-cyanoindole**, a key intermediate in synthetic and medicinal chemistry. This document outlines its physicochemical properties, detailed synthetic protocols, and its utility in the development of biologically active molecules.

Core Physicochemical Data

1-Boc-6-cyanoindole, also known as tert-butyl 6-cyano-1H-indole-1-carboxylate, is a protected form of 6-cyanoindole. The tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions at other positions of the indole ring.^[1] Its fundamental properties are summarized below.

Property	Value	Citations
Molecular Formula	C ₁₄ H ₁₄ N ₂ O ₂	[2] [3]
Molecular Weight	242.3 g/mol	[2] [3]
CAS Number	889676-34-0	[2] [3]
Alternate Names	tert-Butyl 6-cyano-1H-indole-1-carboxylate	[2]
Purity	Typically ≥98%	[3]

Synthetic Protocols

The synthesis of **1-Boc-6-cyanoindole** typically involves two key stages: the synthesis of the 6-cyanoindole core followed by the protection of the indole nitrogen with a Boc group. Two prominent methods for the synthesis of 6-cyanoindole are the Leimgruber-Batcho indole synthesis and palladium-catalyzed cyanation of a halogenated indole precursor.

Method 1: Leimgruber-Batcho Indole Synthesis of 6-Cyanoindole

This classic method constructs the indole ring from an o-nitrotoluene derivative through the formation of an enamine intermediate, followed by reductive cyclization.[\[4\]](#)

Step 1: Enamine Formation

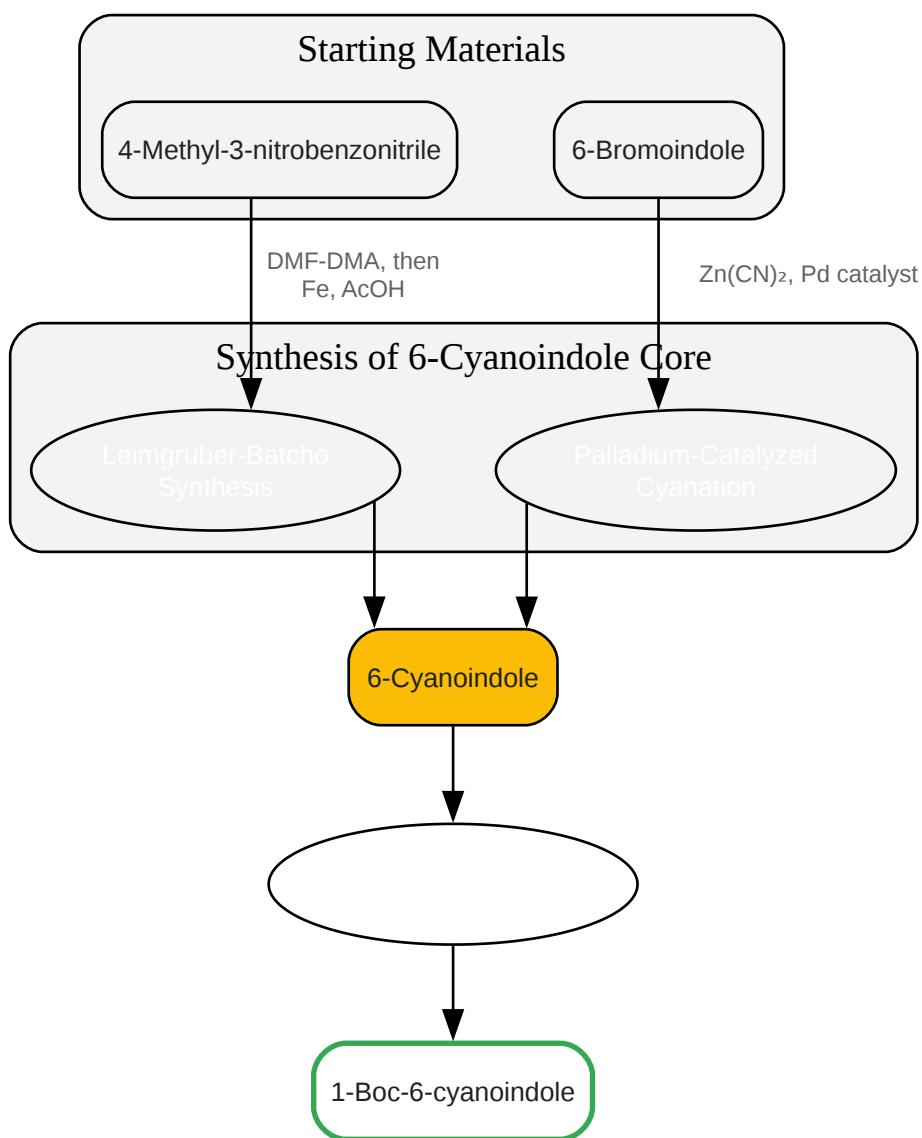
- Reactants: 4-methyl-3-nitrobenzonitrile and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[\[4\]](#)
- Solvent: N,N-dimethylformamide (DMF).[\[4\]](#)
- Procedure: A solution of 4-methyl-3-nitrobenzonitrile in DMF is treated with DMF-DMA and heated to approximately 110°C for 3 hours. The solvent is then removed under reduced pressure.[\[4\]](#)

Step 2: Reductive Cyclization

- Reactants: The enamine intermediate from Step 1 and iron powder.[4]
- Solvent: A mixture of ethanol and acetic acid.[4]
- Procedure: The crude enamine is dissolved in the ethanol/acetic acid mixture and heated to 60°C. Iron powder is added in portions, and the mixture is refluxed for 2 hours. After completion, the reaction is filtered, and the product is extracted with ether and purified by silica gel column chromatography to yield 6-cyanoindole.[4] The reported yield for this two-step process is approximately 48%. [5]

Method 2: Palladium-Catalyzed Cyanation of 6-Bromoindole

This modern approach involves the functionalization of a pre-formed indole core via a cross-coupling reaction.[4]


- Reactants: N-protected 6-bromoindole, zinc cyanide ($Zn(CN)_2$), a palladium catalyst (e.g., palladium(II) acetate), and a phosphine ligand (e.g., triphenylphosphine).[1]
- Solvent: Anhydrous N,N-dimethylformamide (DMF).[1]
- Procedure: The reactants are combined in an oven-dried flask under an inert atmosphere. The mixture is heated to around 120°C and stirred for 12-24 hours. Reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with ethyl acetate and water, and the organic layer is separated. The crude product is purified by column chromatography.[1]

Protection of 6-Cyanoindole with a Boc Group

- Reactants: 6-cyanoindole, di-tert-butyl dicarbonate (Boc_2O), and 4-(dimethylamino)pyridine (DMAP).
- Solvent: Dichloromethane.
- Procedure: To a solution of 6-cyanoindole in dichloromethane, DMAP and Boc_2O are added at 0°C. The reaction mixture is stirred for 2 hours. The product, **1-Boc-6-cyanoindole**, is then isolated and purified. A reported yield for this reaction is 87%. [6]

Synthetic Workflow and Logical Relationships

The synthesis of **1-Boc-6-cyanoindole** can be visualized as a multi-step process, starting from commercially available precursors. The following diagram illustrates the logical flow from starting materials to the final product, highlighting a key synthetic decision point between two different routes to the core intermediate.

[Click to download full resolution via product page](#)

Caption: Synthetic pathways to **1-Boc-6-cyanoindole**.

Applications in Drug Development

6-Cyanoindole and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.[5][7] The cyano group serves as a versatile handle for further chemical transformations, allowing for the construction of complex molecular architectures.[5] The indole scaffold itself is a privileged structure in medicinal chemistry, found in numerous compounds with diverse pharmacological activities.[7]

Derivatives of cyanoindoles have been investigated for their potential as:

- Dopamine D₄ Receptor Ligands: Substituted cyanoindoles have shown strong and selective recognition of the dopamine D₄ subtype, a target for treating neuropsychiatric disorders.[5][8]
- Kinase Inhibitors: The indole nucleus is a common scaffold in the design of kinase inhibitors, and the cyano group can serve as a precursor to other functionalities or as a key interaction point within the kinase active site.[5]
- Antimalarial Agents: Indole derivatives have been explored for their antimalarial properties. [9]
- Antibacterial Agents: 6-Cyanoindole has been reported to inhibit the spore germination of *Paenibacillus* larvae, the causative agent of American foulbrood in honey bees.[8][10]

The Boc protection of 6-cyanoindole is a crucial step in multi-step syntheses, preventing the indole nitrogen from participating in undesired side reactions and directing functionalization to other parts of the molecule.[1] This control is essential for the rational design and synthesis of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 6-CYANO-1H-INDOLE, N-BOC PROTECTED 98 synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. ukm.my [ukm.my]
- 10. 6-Cyanoindole | 15861-36-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- To cite this document: BenchChem. ["1-Boc-6-cyanoindole" molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294043#1-boc-6-cyanoindole-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

